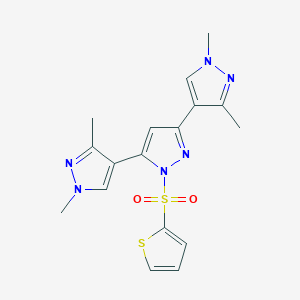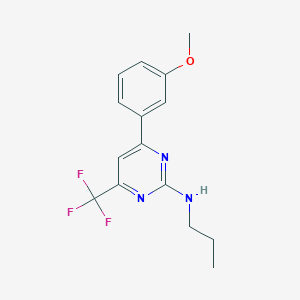![molecular formula C19H19ClN6 B10922640 4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10922640.png)
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes a chloro group, a methylphenyl group, and multiple pyrazole rings. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro and methylphenyl groups. Common reagents used in these reactions include hydrazine, aldehydes, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-methylpyrazole: A simpler pyrazole derivative with similar structural features.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a chloro and phenyl group.
Uniqueness
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its multiple pyrazole rings and the presence of both chloro and methylphenyl groups
Properties
Molecular Formula |
C19H19ClN6 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6/c1-13-4-6-14(7-5-13)10-26-19(16-9-22-25(3)12-16)17(20)18(23-26)15-8-21-24(2)11-15/h4-9,11-12H,10H2,1-3H3 |
InChI Key |
CAXVQCZKEHNINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CN(N=C3)C)Cl)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922557.png)
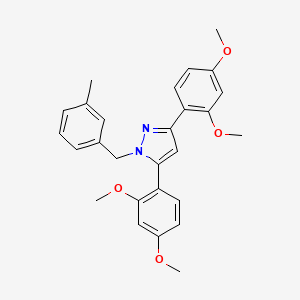
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole](/img/structure/B10922565.png)
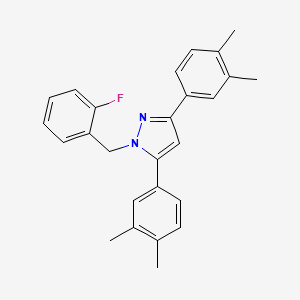
![1-[(4-Ethoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B10922596.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10922598.png)
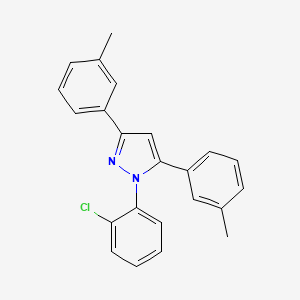
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922607.png)
![N-[4-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10922611.png)
![4-(2-oxopyrrolidin-1-yl)-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}benzenesulfonamide](/img/structure/B10922614.png)
![4-benzyl-1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B10922620.png)
![N-(2-cyanophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922626.png)
